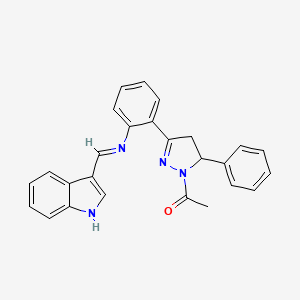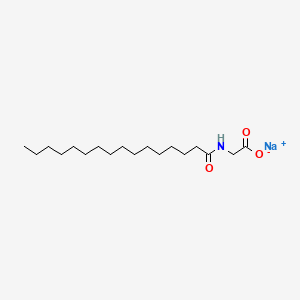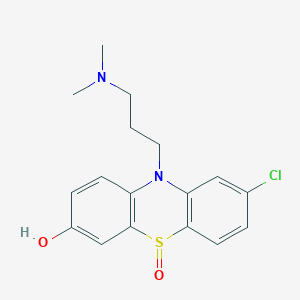
10H-Phenothiazin-3-ol, 8-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-chlorpromazine sulfoxide is a metabolite of chlorpromazine, a phenothiazine antipsychotic drug. Chlorpromazine is widely used for the treatment of schizophrenia and other psychotic disorders. The compound 7-hydroxy-chlorpromazine sulfoxide is formed through the metabolic processes involving oxidation and hydroxylation of chlorpromazine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7-Hydroxy-chlorpromazine sulfoxide can be synthesized through enzymatic oxidation of chlorpromazine. The process involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation of chlorpromazine to form 7-hydroxy-chlorpromazine. Further oxidation leads to the formation of the sulfoxide derivative .
Industrial Production Methods
Industrial production of 7-hydroxy-chlorpromazine sulfoxide typically involves large-scale enzymatic synthesis. The process is optimized to ensure high yield and purity of the compound. The use of bioreactors and controlled reaction conditions, such as temperature and pH, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-chlorpromazine sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: The sulfoxide group can be reduced back to the sulfide form.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Sulfone derivatives: Formed through further oxidation.
Sulfide derivatives: Formed through reduction.
Substituted derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
7-Hydroxy-chlorpromazine sulfoxide has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying the metabolism of chlorpromazine.
Biology: Investigated for its effects on cellular processes and its role in drug metabolism.
Medicine: Studied for its potential therapeutic effects and its role in the pharmacokinetics of chlorpromazine.
Industry: Used in the development of analytical methods for detecting chlorpromazine and its metabolites in biological samples
Mecanismo De Acción
The mechanism of action of 7-hydroxy-chlorpromazine sulfoxide involves its interaction with various molecular targets. It primarily acts on dopamine receptors, similar to chlorpromazine. The compound inhibits dopamine receptor activity, leading to its antipsychotic effects. Additionally, it may interact with other neurotransmitter systems, including serotonin and adrenergic receptors .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: The parent compound from which 7-hydroxy-chlorpromazine sulfoxide is derived.
7-Hydroxy-chlorpromazine: The hydroxylated metabolite of chlorpromazine.
Chlorpromazine sulfoxide: Another oxidized metabolite of chlorpromazine
Uniqueness
7-Hydroxy-chlorpromazine sulfoxide is unique due to its combined hydroxyl and sulfoxide functional groups, which contribute to its distinct chemical and pharmacological properties. This dual modification enhances its metabolic stability and alters its interaction with biological targets compared to other chlorpromazine metabolites .
Propiedades
Número CAS |
14522-00-0 |
|---|---|
Fórmula molecular |
C17H19ClN2O2S |
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
8-chloro-10-[3-(dimethylamino)propyl]-5-oxophenothiazin-3-ol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)23(22)16-7-4-12(18)10-15(16)20/h4-7,10-11,21H,3,8-9H2,1-2H3 |
Clave InChI |
AAJYBUQNKZIVRN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=C(C=C(C=C2)O)S(=O)C3=C1C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


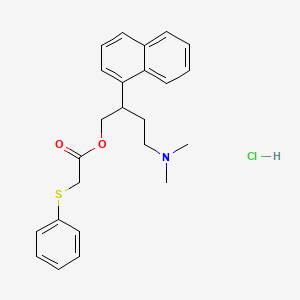
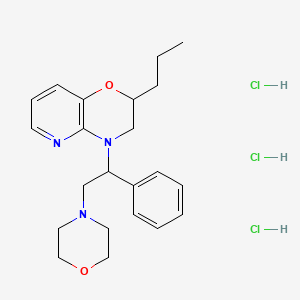
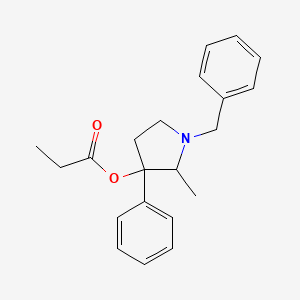
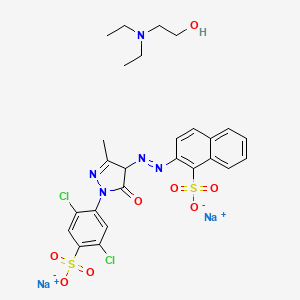
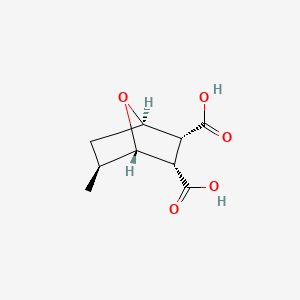

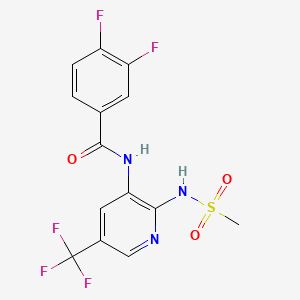
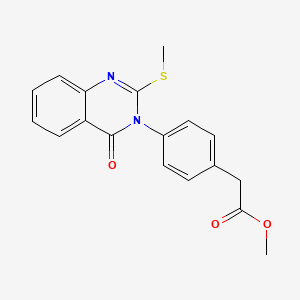
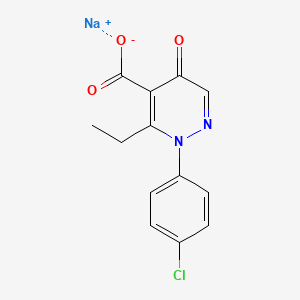
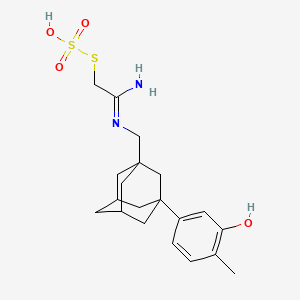
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)

